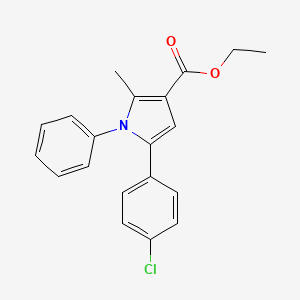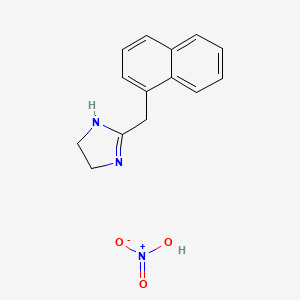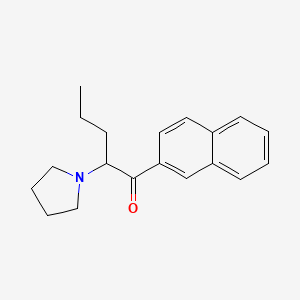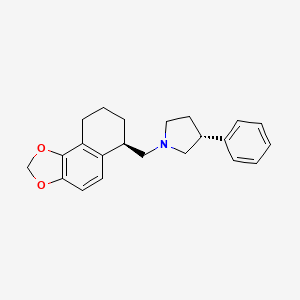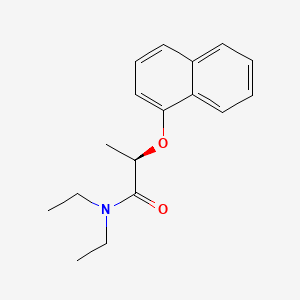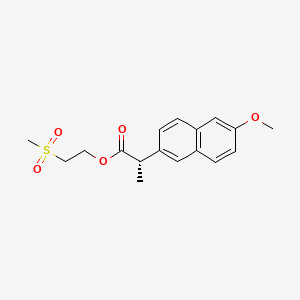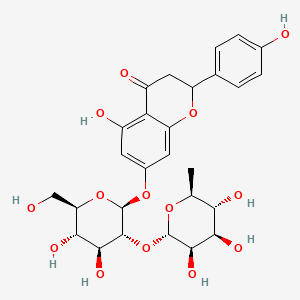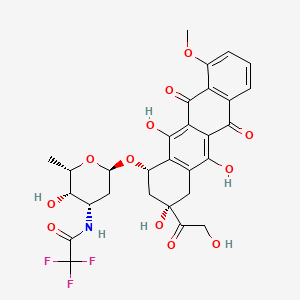
N-Trifluoroacetyldoxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Trifluoroacetyladriamycin is a metabolite of valrubicin. Valrubicin (N-trifluoroacetyladriamycin-14-valerate, trade name Valstar) is a chemotherapy drug used to treat bladder cancer. Valrubicin is a semisynthetic analog of the anthracycline doxorubicin, and is administered by infusion directly into the bladder. It was originally launched as Valstar in the U.S.
Properties
CAS No. |
26295-56-7 |
|---|---|
Molecular Formula |
C29H28F3NO12 |
Molecular Weight |
639.5 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |
InChI |
InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |
InChI Key |
RQIOYWADAKTIJC-QFVZNODKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Trifluoroacetyladriamycin; NSC 283464; NSC-283464; NSC283464; AD 41; AD-41; AD41; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?
A: this compound is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in this compound influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to this compound compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].
Q2: How does the in vitro activity of this compound compare to other Doxorubicin derivatives against human colon cancer cells?
A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including this compound. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of this compound to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of this compound to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.
Q3: What are the challenges associated with formulating this compound, and what strategies have been explored to overcome them?
A: Research indicates that this compound, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.
Q4: What is the metabolic fate of this compound in vivo, and how does it compare to the parent compound, Doxorubicin?
A: Research utilizing radiolabeled [¹⁴C] this compound in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations this compound undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


